2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide
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Overview
Description
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide is a complex organic compound with a molecular formula of C26H24N2O4. This compound is part of the coumarin family, known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl.
Coupling Reaction: This intermediate is then coupled with N-[2-(2-pyridyl)ethyl]acetamide using appropriate coupling agents and solvents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research rather than large-scale manufacturing. standard organic synthesis techniques and equipment would be employed, including reactors for multi-step synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridyl and benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the chromen and pyridyl rings.
Reduction: Reduced forms of the chromen and pyridyl rings.
Substitution: Substituted derivatives at the benzyl or pyridyl positions.
Scientific Research Applications
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, including:
Enzyme Inhibition: Potentially inhibits enzymes involved in disease pathways.
Receptor Binding: May bind to specific receptors, modulating their activity.
Signal Transduction: Influences cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 4-methyl-2-oxo-2H-chromen-7-yl derivatives.
Benzyl Derivatives: Compounds containing benzyl groups attached to various functional groups.
Pyridyl Derivatives: Compounds with pyridyl groups, such as pyridine-based ligands.
Uniqueness
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H24N2O4 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxy-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C26H24N2O4/c1-18-22-11-10-21(31-17-25(29)28-14-12-20-9-5-6-13-27-20)16-24(22)32-26(30)23(18)15-19-7-3-2-4-8-19/h2-11,13,16H,12,14-15,17H2,1H3,(H,28,29) |
InChI Key |
DDNUEMSADIVBJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCCC3=CC=CC=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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